p-NO2-Bn-DOTA serves as a crucial component in developing radioimmunoconjugates (RICs) for targeted cancer therapy. By conjugating p-NO2-Bn-DOTA to tumor-specific antibodies and radiolabeling the construct with therapeutic radionuclides like ¹⁷⁷Lu, researchers can deliver cytotoxic radiation directly to cancer cells, minimizing damage to healthy tissues. Studies have explored ¹⁷⁷Lu-DOTA-HH1 (Betalutin), a RIC targeting the CD37 antigen for B-cell malignancies like Non-Hodgkin lymphoma (NHL) [, ]. Preclinical toxicity studies in mice demonstrated a favorable safety profile for this RIC, paving the way for clinical evaluations [].
⁶⁸Ga-labeled p-NO2-Bn-DOTA conjugates have been investigated for PET imaging of various cancers. For example, ⁶⁸Ga-BZH3, a bombesin analog conjugated with p-NO2-Bn-DOTA, showed promising results in preclinical studies for imaging neuroendocrine tumors []. Additionally, ⁶⁴Cu-labeled 2-(diphenylphosphoryl)ethyldiphenylphosphonium (TPEP) cations, incorporating p-NO2-Bn-DOTA as the chelator, have been studied for their potential as tumor imaging agents, demonstrating favorable tumor uptake and biodistribution profiles in preclinical models [].
p-NO2-Bn-DOTA has been utilized in developing sophisticated multistep targeting approaches for radioimmunotherapy. In these strategies, an unlabeled BsAb (Bispecific antibody) with affinity for both the tumor antigen and the DOTA complex is administered first. Following a clearing step to remove unbound BsAb, a radiolabeled p-aminobenzyl-DOTA is administered, which specifically binds to the BsAb already localized at the tumor site []. This approach aims to reduce radiation exposure to healthy organs and improve therapeutic efficacy.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8